molecular formula C10H6INO2 B1325384 2-(2-Iodobenzoyl)oxazole CAS No. 898759-83-6

2-(2-Iodobenzoyl)oxazole

Cat. No.: B1325384
CAS No.: 898759-83-6
M. Wt: 299.06 g/mol
InChI Key: KRZZQNOEHAFQAE-UHFFFAOYSA-N
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Description

2-(2-Iodobenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 2-iodobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodobenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodobenzoic acid with an oxazole derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodobenzoyl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl oxazole derivatives, while oxidation and reduction reactions can lead to different oxazole derivatives with altered functional groups .

Scientific Research Applications

2-(2-Iodobenzoyl)oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Iodobenzoyl)oxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The oxazole ring and the iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromobenzoyl)oxazole
  • 2-(2-Chlorobenzoyl)oxazole
  • 2-(2-Fluorobenzoyl)oxazole

Uniqueness

2-(2-Iodobenzoyl)oxazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

(2-iodophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZZQNOEHAFQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642081
Record name (2-Iodophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-83-6
Record name (2-Iodophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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